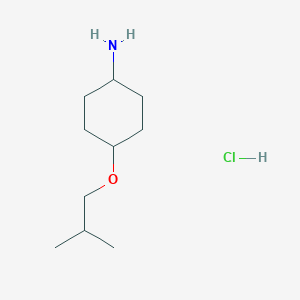

trans 4-Isobutoxycyclohexanamine hydrochloride

Description

BenchChem offers high-quality trans 4-Isobutoxycyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans 4-Isobutoxycyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h8-10H,3-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZCJSQBPWJYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide & Safety Profile: 4-Isobutoxycyclohexan-1-amine Hydrochloride

This guide serves as an in-depth technical resource for 4-isobutoxycyclohexan-1-amine hydrochloride , designed for researchers in medicinal chemistry and drug development. It synthesizes safety data, physicochemical properties, and practical handling protocols into a cohesive whitepaper.

Chemical Identity & Physicochemical Profiling

Compound Name: 4-isobutoxycyclohexan-1-amine hydrochloride Primary Isomer Reference: trans-4-isobutoxycyclohexan-1-amine hydrochloride CAS Number: 2119574-66-0 (Specific to the trans-isomer) Synonyms: 4-(2-methylpropoxy)cyclohexan-1-amine HCl; 4-isobutoxycyclohexylamine hydrochloride.

Structural Specifications

This compound belongs to the class of cycloalkylamines , specifically functionalized with an ether linkage. It is commonly supplied as the hydrochloride salt to ensure solid-state stability, as the free amine is likely a viscous liquid or low-melting waxy solid prone to oxidation and carbamate formation (upon CO₂ absorption).

| Property | Value | Notes |

| Molecular Formula | C₁₀H₂₂ClNO | (C₁₀H₂₁NO · HCl) |

| Molecular Weight | 207.74 g/mol | Free Base: 171.28 g/mol |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | Water, Methanol, DMSO | High solubility due to ionic character |

| LogP (Predicted) | ~1.5 - 1.8 (Free Base) | Moderate lipophilicity driven by the isobutyl chain |

| Acidity (pKa) | ~10.5 (Conjugate Acid) | Typical for primary cyclohexylamines |

Hazard Identification & Safety Protocols (GHS)

Note: While a specific regulatory SDS may not be universally indexed for this niche intermediate, the following classification is derived from Structure-Activity Relationships (SAR) of analogous cyclohexylamines and hydrochloride salts.

GHS Classification

Signal Word: WARNING [1][2][3]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Precautionary Statements (Self-Validating Safety)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.[1][4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][3][4] Continue rinsing.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Emergency Response Causality

-

Inhalation: The HCl salt can hydrolyze in the moist mucosa of the respiratory tract, releasing trace hydrochloric acid and the amine. Action: Move to fresh air immediately.

-

Skin Contact: Amines are lipophilic; the isobutoxy group enhances dermal penetration. Action: Wash with soap, not just water, to emulsify the organic tail.

Handling, Stability, & Storage

Expert Insight: The hydrochloride salt is significantly more stable than the free amine, but it is hygroscopic . Moisture absorption can lead to "clumping," which complicates weighing and alters stoichiometry in precise coupling reactions.

Storage Protocol[3]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, or in a tightly sealed desiccator.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides (unless intended for reaction).

Technical Application: Free-Basing & Synthesis

In drug development, this compound is often used as a building block to introduce a lipophilic spacer (the isobutoxy-cyclohexyl motif). Most coupling reactions (e.g., amide coupling, nucleophilic substitution) require the amine to be in its free base form or released in situ.

Protocol: In Situ Neutralization vs. Isolation

For most amide couplings (EDC/NHS or HATU), do not isolate the free base beforehand. Instead, add a tertiary base (DIPEA or TEA) directly to the reaction mixture.

-

Ratio: Use 3.0 equivalents of base relative to the amine HCl salt to ensure complete neutralization and scavenging of the generated acid.

Protocol: Isolation of Free Amine (For Sensitive Nucleophilic Substitutions)

If you require the pure free amine (e.g., for a reaction sensitive to amine salts), follow this self-validating extraction workflow.

Figure 1: Self-validating workflow for converting the hydrochloride salt to the reactive free amine.

Analytical Verification (QC)

When verifying the identity of 4-isobutoxycyclohexan-1-amine HCl, look for these specific signals.

Proton NMR (¹H-NMR, DMSO-d₆)

-

Amine Protons: Broad singlet at δ 8.0–8.5 ppm (exchangeable, corresponds to

). -

Ether Linkage (

): Distinct doublet around δ 3.1–3.3 ppm. -

Methine Protons (

and-

Trans isomer typically shows the methine proton at the 1-position as a tt (triplet of triplets) due to axial-axial couplings.

-

-

Isobutyl Group: Doublet at ~0.9 ppm (6H) for the terminal methyls.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Mass:

m/z. -

Note: You will observe the mass of the free base, not the salt.

References

-

BLD Pharm. (n.d.). trans-4-Isobutoxycyclohexan-1-amine hydrochloride Product Page (CAS 2119574-66-0).[6][7][8][9][10] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Cyclohexanamine, hydrochloride derivatives. Retrieved from

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: Generic Amine Hydrochlorides. Retrieved from

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. 2378503-76-3|rel-1-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 1343386-70-8|4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 8. 1248174-45-9|5-(tert-Butoxy)pentan-2-amine|BLD Pharm [bldpharm.com]

- 9. 页面加载中... [china.guidechem.com]

- 10. arctomsci.com [arctomsci.com]

A Technical Guide to trans-4-Alkoxycyclohexylamine Derivatives in Modern Drug Discovery

Executive Summary: The quest for drug candidates with optimized pharmacokinetic profiles and enhanced three-dimensional complexity has led researchers to explore beyond traditional flat, aromatic scaffolds. The trans-4-alkoxycyclohexylamine motif has emerged as a privileged structure in medicinal chemistry. Its conformationally rigid, diequatorial arrangement provides a predictable vector for substituents, while its saturated nature offers a robust bioisosteric replacement for para-substituted aniline moieties, often leading to improved metabolic stability and physicochemical properties. This guide provides an in-depth analysis of the structural underpinnings, stereoselective synthetic strategies, and therapeutic applications of this valuable scaffold for researchers and drug development professionals.

Chapter 1: The trans-1,4-Disubstituted Cyclohexane Scaffold: A Privileged Motif

The utility of the trans-4-alkoxycyclohexylamine core is fundamentally rooted in the predictable and stable stereochemistry of the cyclohexane ring.

Conformational Analysis: The Chair and the Ring Flip

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) are oriented in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The chair conformation is dynamic and can undergo a "ring flip," a process that interconverts the two chair forms. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial[1].

The Diequatorial Advantage of the trans Isomer

For a 1,4-disubstituted cyclohexane, two diastereomers exist: cis and trans. The thermodynamic stability of these isomers is dictated by the steric strain imposed by the substituents. Large substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial atoms.

The trans-4-alkoxycyclohexylamine isomer overwhelmingly favors a chair conformation where both the alkoxy and the amino groups occupy equatorial positions[2]. This diequatorial arrangement minimizes steric hindrance, resulting in a thermodynamically stable and conformationally restricted structure. A ring flip to the diaxial conformer is energetically highly unfavorable[2]. This conformational rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target and presents functional groups to the receptor in a well-defined spatial orientation.

Caption: Conformational equilibrium heavily favors the diequatorial state.

Physicochemical Properties

Replacing an aromatic ring with a saturated cyclohexyl ring significantly alters a molecule's physicochemical properties. This strategy, often termed "escaping flatland," is a powerful tool for optimizing drug candidates.

| Property | p-Alkoxy Aniline (Aromatic) | trans-4-Alkoxycyclohexylamine (Saturated) | Rationale & Impact on Drug Discovery |

| LogP / Lipophilicity | Generally higher | Generally lower | Increased sp³ character often improves aqueous solubility, which can enhance bioavailability and formulation options. |

| Metabolic Stability | Prone to CYP450-mediated oxidation (e.g., hydroxylation) on the aromatic ring. | The saturated ring is less susceptible to oxidative metabolism, often leading to a longer half-life and reduced potential for reactive metabolite formation. | |

| Aqueous Solubility | Lower, due to flat, hydrophobic surface area. | Higher, due to reduced lipophilicity and improved crystal packing disruption. | Crucial for oral absorption and achieving therapeutic concentrations. |

| pKa (of Amine) | Lower (less basic) due to electron delocalization of the nitrogen lone pair into the aromatic ring. | Higher (more basic) as the amine is a typical aliphatic amine. | The pKa dictates the ionization state at physiological pH (7.4), which impacts cell permeability, receptor interaction (ionic bonds), and solubility. |

Chapter 2: The Role of the trans-4-Alkoxycyclohexylamine Moiety as a Bioisostere

Bioisosterism involves the substitution of a molecular fragment with another that has similar steric, electronic, and solubility characteristics, with the goal of modulating the molecule's properties while retaining its biological activity[3][4].

A Saturated Mimic for Aromatic Rings

The trans-4-alkoxycyclohexylamine scaffold serves as an excellent non-classical bioisostere for para-alkoxy anilines (e.g., p-anisidine derivatives)[5]. The rigid diequatorial arrangement of the amine and alkoxy groups effectively mimics the 1,4-substitution pattern of the phenyl ring, presenting the key pharmacophoric elements in a similar spatial orientation.

The primary motivations for this bioisosteric replacement include:

-

Improving Metabolic Profile: Aromatic rings are common sites of metabolic oxidation. Replacing them with a saturated cyclohexane ring can block these metabolic pathways, improving drug exposure and reducing safety liabilities[6].

-

Enhancing Solubility: The introduction of a more three-dimensional, less lipophilic scaffold can disrupt crystal lattice packing and improve aqueous solubility.

-

Exploring 3D Chemical Space: Moving from a flat aromatic ring to a 3D cyclohexane scaffold can lead to novel interactions with the biological target, potentially improving potency or selectivity.

-

Novelty and Intellectual Property: Designing new chemical entities with saturated cores can provide a path to new intellectual property for drug candidates[3].

Caption: Bioisosteric replacement of an aromatic core with the saturated scaffold.

Chapter 3: Synthetic Strategies for Stereoselective Access

The primary challenge in synthesizing these derivatives is achieving high diastereoselectivity for the desired trans isomer. While classical chemical methods often produce mixtures requiring difficult separations, modern biocatalytic approaches offer an elegant solution.

Chemical Synthesis Routes

-

Hydrogenation of p-Alkoxyanilines: The catalytic hydrogenation of the corresponding aniline derivative can produce the cyclohexylamine. However, this method frequently yields a mixture of cis and trans isomers, with the ratio depending heavily on the catalyst (e.g., Rh, Ru) and reaction conditions[7]. Separation of these diastereomers can be challenging and often requires crystallization of their salts[8].

-

Reductive Amination of 4-Alkoxycyclohexanones: The reaction of a 4-alkoxycyclohexanone with ammonia or an ammonia source in the presence of a reducing agent (e.g., NaBH₃CN, H₂/catalyst) is a direct approach[9]. This method can also lead to isomer mixtures, as the stereochemical outcome depends on whether the imine intermediate is reduced from the axial or equatorial face.

-

Multi-step Synthesis from Chiral Precursors: A lengthy but controlled approach involves starting from materials where the stereochemistry is already set or can be influenced, such as derivatives of 4-aminobenzoic acid[10].

Biocatalytic Approaches for High Stereoselectivity

Enzymes, particularly transaminases (TAs), have become powerful tools for the asymmetric synthesis of amines[11]. For producing pure trans-4-alkoxycyclohexylamines, a dynamic kinetic resolution (DKR) process is exceptionally effective.

This strategy leverages a transaminase that is selective for the deamination of the cis-isomer within a cis/trans mixture. The process unfolds as follows[12][13]:

-

A cis/trans mixture of the 4-alkoxycyclohexylamine is exposed to a cis-selective transaminase and an amine acceptor (e.g., pyruvate).

-

The enzyme selectively converts the cis-amine into the corresponding 4-alkoxycyclohexanone.

-

The remaining trans-amine is untouched and begins to accumulate in high diastereomeric excess.

-

Crucially, the ketone intermediate exists in equilibrium with the amine mixture. As the cis-amine is consumed, the equilibrium shifts, causing the remaining ketone to be re-aminated (often non-enzymatically or by the reverse action of the TA) back into a cis/trans mixture, which re-enters the cycle.

-

This dynamic process allows for the theoretical conversion of 100% of the starting mixture into the pure trans diastereomer, far exceeding the 50% limit of a standard kinetic resolution[13].

Caption: Workflow for enriching the trans-isomer using a cis-selective transaminase.

Detailed Experimental Protocol: Enzymatic Resolution of a cis/trans-4-Alkoxycyclohexylamine Mixture

This protocol is a representative methodology based on published procedures for the dynamic kinetic resolution of substituted cyclohexylamines[12][13].

-

Enzyme Preparation: An immobilized whole-cell biocatalyst expressing a suitable cis-selective ω-transaminase (e.g., a mutant from Chromobacterium violaceum) is prepared or obtained commercially. Immobilization enhances stability and simplifies catalyst removal.

-

Reaction Setup:

-

To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (1 mM), add the cis/trans mixture of the 4-alkoxycyclohexylamine substrate (e.g., 50 mM).

-

Add the amine acceptor, sodium pyruvate (1.5 equivalents, 75 mM).

-

Initiate the reaction by adding the immobilized transaminase biocatalyst (e.g., 10-20% w/v).

-

-

Reaction Conditions:

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

The reaction progress is monitored by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the diastereomeric excess (d.e.) of the trans-amine.

-

-

Workup and Purification:

-

Once the reaction has reached completion (d.e. >99%), the immobilized enzyme is removed by filtration.

-

The pH of the filtrate is adjusted to >12 with a strong base (e.g., NaOH) to deprotonate the amine.

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude trans-4-alkoxycyclohexylamine.

-

-

Analysis: The purity and diastereomeric excess of the final product are confirmed by NMR spectroscopy and chiral chromatography.

Chapter 4: Applications and Structure-Activity Relationships (SAR) in Drug Discovery

The trans-4-alkoxycyclohexylamine scaffold is not merely a theoretical construct; it is a core component of marketed drugs and a key building block in active research programs.

Case Study: Cariprazine (Vraylar®) - An Antipsychotic Agent

Cariprazine is a potent dopamine D₂/D₃ receptor partial agonist used for the treatment of schizophrenia and bipolar disorder[12][13]. A key intermediate in its industrial synthesis is a trans-4-substituted cyclohexane-1-amine derivative[12]. The stereochemically defined trans configuration is critical for ensuring the correct geometry for optimal binding to its target receptors. The development of efficient, stereoselective syntheses, including the biocatalytic methods described above, has been crucial for the commercial viability of this important therapeutic agent[13].

Case Study: Glimepiride (Amaryl®) - An Antidiabetic Agent

While not an alkoxy derivative, the drug Glimepiride demonstrates the broader importance of the trans-4-substituted cyclohexylamine scaffold[14]. Glimepiride is a sulfonylurea used to treat type 2 diabetes. Its structure contains a trans-4-methylcyclohexylamine moiety, which is introduced via reaction with trans-4-methylcyclohexyl isocyanate[8]. The trans stereochemistry is essential for its biological activity, and regulatory requirements demand strict control over the level of the undesired cis isomer[8].

Emerging Applications and General SAR Insights

The versatility of the trans-4-alkoxycyclohexylamine scaffold has led to its incorporation in a wide range of discovery programs.

-

CNS Agents: The scaffold is used in the synthesis of norepinephrine transporter (NET) inhibitors for mood disorders[15]. The arylcyclohexylamine class, while structurally distinct, highlights the general utility of cyclohexylamines in targeting CNS receptors like the NMDA receptor[16][17].

-

Enzyme Inhibitors: Derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic diseases and as N-acylethanolamine acid amidase (NAAA) inhibitors for pain and inflammation[18][19].

-

Structure-Activity Relationship (SAR): The SAR for this class is highly target-dependent, but some general principles apply:

-

The Amine Group (-NH₂): Often serves as a key hydrogen bond donor or as a basic center for forming a salt bridge with an acidic residue (e.g., Asp, Glu) in the target protein. It can be further functionalized to amides, ureas, or sulfonamides to probe different interactions.

-

The Alkoxy Group (-OR): The 'R' group can be varied to modulate lipophilicity and fill different sub-pockets of a binding site. Small alkyl groups (methyl, ethyl) may act as simple space-fillers, while longer or more complex chains can introduce additional van der Waals interactions or vector other functional groups.

-

The Cyclohexyl Ring: Acts as a rigid, lipophilic spacer. Its conformational inflexibility ensures that the relative orientation of the amine and alkoxy groups is maintained upon binding.

-

Chapter 5: Conclusion and Future Outlook

The trans-4-alkoxycyclohexylamine moiety represents a powerful and validated scaffold in modern drug discovery. Its value is derived from a combination of predictable conformational behavior, which provides a rigid framework for pharmacophore presentation, and its utility as a saturated bioisostere for aromatic rings, which enables the optimization of ADME properties. The historical challenge of its stereoselective synthesis has been largely overcome through the advent of sophisticated biocatalytic methods, particularly dynamic kinetic resolutions using transaminases. These enzymatic routes provide access to diastereomerically pure material on an industrial scale, paving the way for its broader application.

Looking forward, the continued development of novel biocatalysts and chemocatalytic methods will further streamline access to these and other complex saturated scaffolds. As drug discovery programs increasingly seek to move beyond flat, aromatic molecules to explore three-dimensional chemical space, the trans-4-alkoxycyclohexylamine core and its derivatives are poised to remain a cornerstone of medicinal chemistry for developing safer and more effective medicines.

References

- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC. (n.d.). National Center for Biotechnology Information.

-

Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.). Google Patents.

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. (2022, December 8). MDPI. Retrieved February 21, 2026, from [Link]

-

The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 21, 2026, from [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 21, 2026, from [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI. Retrieved February 21, 2026, from [Link]

-

Synthesis and structure-activity relationships of 4-cycloalkylamino-1, 2, 4-triazolo[4, 3-a]quinoxalin-1- one derivatives as A1 and A3 adenosine receptor antagonists - PubMed. (2004, January 15). PubMed. Retrieved February 21, 2026, from [Link]

-

Synthesis of cyclohexylamine (via FR971429) - Sciencemadness Discussion Board. (2012, May 16). Sciencemadness. Retrieved February 21, 2026, from [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC. (2024, April 18). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. (n.d.). Google Patents.

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC. (2025, September 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

cyclohexane and its functionally substituted derivatives - CABI Digital Library. (n.d.). CABI Digital Library. Retrieved February 21, 2026, from [Link]

-

(trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

US 2007/0082943 A1 - Googleapis.com. (2005, June 17). Google Patents. Retrieved February 21, 2026, from [Link]

- Cyclohexylamine derivatives - EP0550001B1 - Google Patents. (n.d.). Google Patents.

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Wiley Online Library. Retrieved February 21, 2026, from [Link]

- US20220409555A1 - Arylcyclohexylamine derivatives and their use in the treatment of psychiatric disorders - Google Patents. (2018, December 27). Google Patents.

-

Relationship between structure, toxicity and activity - NUS Faculty of Science. (2015, January 30). National University of Singapore. Retrieved February 21, 2026, from [Link]

-

Structures Activity Relationship. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]

-

Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex. (2023, September 7). Domainex. Retrieved February 21, 2026, from [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Synple Chem. Retrieved February 21, 2026, from [Link]

-

Bioisostere – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed. (2013, September 12). PubMed. Retrieved February 21, 2026, from [Link]

-

4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks. Retrieved February 21, 2026, from [Link]

Sources

- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 6. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 7. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

- 17. US20220409555A1 - Arylcyclohexylamine derivatives and their use in the treatment of psychiatric disorders - Google Patents [patents.google.com]

- 18. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Stereoselective Synthesis of trans-4-Isobutoxycyclohexanamine

Abstract

This document provides a detailed, multi-step protocol for the synthesis of trans-4-isobutoxycyclohexanamine, a valuable substituted cyclohexylamine building block, starting from the readily available 1,4-cyclohexanedione. Substituted cyclohexylamines are prevalent structural motifs in a wide range of pharmaceuticals and bioactive molecules.[1] The synthesis of specific stereoisomers, such as the trans configuration, is often critical for biological activity but presents significant synthetic challenges.[2][3] This guide outlines a robust and logical four-stage synthetic pathway: (1) selective monoprotection of the starting diketone, (2) reduction of the free carbonyl, (3) ether formation, and (4) stereoselective reductive amination to yield the target compound. Each stage is accompanied by a detailed protocol, mechanistic explanations, and expert insights into critical process parameters. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Strategic Overview

The synthesis of 4-substituted cyclohexylamines requires precise control over regioselectivity and stereochemistry. The target molecule, trans-4-isobutoxycyclohexanamine, possesses two distinct functional groups at the 1 and 4 positions of a cyclohexane ring. The primary challenge lies in differentiating the two carbonyl groups of the symmetric starting material, 1,4-cyclohexanedione, and controlling the final stereochemical outcome to favor the trans isomer.

The synthetic strategy detailed herein addresses these challenges systematically. By first protecting one carbonyl group as a ketal, we create an asymmetric intermediate, allowing for the selective modification of the remaining carbonyl.[4] Subsequent reduction, etherification, deprotection, and a final stereoselective reductive amination step complete the synthesis. The final amination step is designed to favor the thermodynamically more stable trans product, where the bulky substituents occupy equatorial positions on the cyclohexane ring, minimizing steric strain.

Overall Synthetic Workflow

The complete synthetic pathway from 1,4-cyclohexanedione to trans-4-isobutoxycyclohexanamine is illustrated below.

Caption: Five-step synthetic pathway to the target compound.

Safety and Handling

Proper safety precautions are mandatory throughout this synthesis. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]

-

1,4-Cyclohexanedione: May cause skin, eye, and respiratory tract irritation.[5] Avoid dust formation and inhalation.[6]

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and store in a dry environment.

-

Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents (Toluene, THF, Methanol): Flammable and volatile. Avoid inhalation of vapors.

-

Acids (p-TsOH, HCl): Corrosive. Handle with extreme care.

Consult the Safety Data Sheet (SDS) for each reagent before use.[6]

Stage 1: Selective Monoprotection of 1,4-Cyclohexanedione

Principle and Rationale

To selectively functionalize one of the two identical carbonyl groups on 1,4-cyclohexanedione, we must first differentiate them. This is achieved by converting one into a less reactive functional group—a protecting group. The formation of an ethylene glycol ketal is a robust and widely used method for protecting ketones.[4] By using a stoichiometric amount of ethylene glycol, we can favor the formation of the monoprotected product, 1,4-dioxaspiro[4.5]decan-8-one. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards product formation according to Le Châtelier's principle. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is used as the acid catalyst.

Protocol 1.1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Cyclohexanedione | 112.13 | 20.0 g | 0.178 |

| Ethylene Glycol | 62.07 | 11.0 g (10.0 mL) | 0.178 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.34 g | 0.002 |

| Toluene | - | 250 mL | - |

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 1,4-cyclohexanedione (20.0 g), toluene (250 mL), ethylene glycol (11.0 g), and p-TsOH (0.34 g).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4-6 hours, or until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield the pure monoketal as a white solid.

Stage 2: Synthesis of 4-Isobutoxycyclohexanone

This stage involves a three-step sequence: reduction of the free ketone, formation of the isobutoxy ether, and removal of the ketal protecting group.

Principle and Rationale

With one carbonyl protected, the free ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol. The resulting hydroxyl group is then converted to the isobutoxy ether via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from isobutyl bromide. Finally, the ketal is hydrolyzed under acidic conditions to regenerate the ketone, yielding the key intermediate, 4-isobutoxycyclohexanone.

Protocol 2.1: Reduction to 8-Hydroxy-1,4-dioxaspiro[4.5]decane

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 g | 0.064 |

| Methanol | - | 150 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.9 g | 0.077 |

Procedure:

-

Dissolve the monoketal (10.0 g) in methanol (150 mL) in a flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.9 g) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the alcohol. This product is often used directly in the next step without further purification.

Protocol 2.2: Etherification and Deprotection

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Alcohol from 2.1 | ~158.20 | ~10.1 g | ~0.064 |

| Sodium Hydride (60% in oil) | 40.00 | 3.1 g | 0.077 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Isobutyl Bromide | 137.02 | 10.5 g (8.3 mL) | 0.077 |

| 3 M Hydrochloric Acid (HCl) | - | 100 mL | - |

Procedure:

-

Etherification:

-

Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (3.1 g) in anhydrous THF (75 mL) in a dry flask and cool to 0 °C.

-

Dissolve the crude alcohol from the previous step in anhydrous THF (75 mL) and add it dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution stops.

-

Cool the mixture back to 0 °C and add isobutyl bromide (10.5 g) dropwise.

-

Stir the reaction at room temperature overnight.

-

-

Deprotection:

-

Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.

-

Add 3 M HCl (100 mL) and stir vigorously at room temperature for 4-6 hours to hydrolyze the ketal. Monitor by TLC until the starting material is consumed.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

-

Filter and concentrate the solvent. Purify the resulting crude oil by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain pure 4-isobutoxycyclohexanone.

-

Stage 3: Stereoselective Reductive Amination

Principle and Rationale

This final step converts the ketone into the target amine and establishes the crucial trans stereochemistry. Reductive amination is a two-part process: the reaction of the ketone with an amine source (here, ammonia) to form an imine intermediate, followed by the reduction of this imine to the final amine.[7][8]

Caption: Mechanism of reductive amination.

The stereoselectivity arises from the reduction step. The intermediate imine/iminium ion will be attacked by the hydride reducing agent. The bulky isobutoxy group will strongly prefer an equatorial position on the cyclohexane ring. The hydride will preferentially attack from the axial face to place the newly formed amino group also in an equatorial position, minimizing 1,3-diaxial interactions. This leads to the thermodynamically favored trans product. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice of reducing agent as it is selective for the protonated iminium ion over the starting ketone, allowing the reaction to be performed in one pot.[9]

Protocol 3.1: Synthesis of trans-4-Isobutoxycyclohexanamine

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Isobutoxycyclohexanone | 170.25 | 5.0 g | 0.029 |

| Ammonium Acetate | 77.08 | 22.6 g | 0.294 |

| Sodium Cyanoborohydride | 62.84 | 2.2 g | 0.035 |

| Methanol | - | 100 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 4-isobutoxycyclohexanone (5.0 g) and a large excess of ammonium acetate (22.6 g) in methanol (100 mL).

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (2.2 g) in one portion. Caution: NaBH₃CN is toxic and should be handled with care.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Once the reaction is complete, carefully add 2 M HCl to the cooled solution until it is acidic (pH ~2) to destroy any excess NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water (50 mL) and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone or non-basic impurities.

-

Basify the aqueous layer to pH >12 by the slow addition of 6 M NaOH while cooling in an ice bath.

-

Extract the amine product with dichloromethane (DCM) or ethyl acetate (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt to yield trans-4-isobutoxycyclohexanamine. The stereochemical purity (trans/cis ratio) should be assessed by ¹H NMR or HPLC analysis.

References

-

Wikipedia. 1,4-Cyclohexanedione. [Link]

-

RSC Publishing. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. (2024). [Link]

-

Filo. Cyclohexanol can be converted into cyclohexylamine by following two route... (2025). [Link]

-

ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

IndiaMART. 1,4-Cyclohexanedione at Best Price - High Purity Organic Intermediate. [Link]

- Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).

-

ResearchGate. Preparation of 4‐substituted cyclohexylamines. [Link]

-

ResearchGate. An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/?-Al2O3. [Link]

-

ResearchGate. Synthesis of cis/trans 4‐substituted cyclohexylamines with different.... [Link]

-

Course Hero. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. [Link]

-

PMC. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. 1,4-Cyclohexanedione(637-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1,4-Cyclohexanedione - Safety Data Sheet [chemicalbook.com]

- 7. vaia.com [vaia.com]

- 8. jocpr.com [jocpr.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Reductive Amination of trans-4-Isobutoxycyclohexanamine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Reductive Amination and Substituted Cyclohexylamines

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in modern organic synthesis.[1][2][3] Its prevalence, particularly in the pharmaceutical industry, stems from its efficiency in converting readily available carbonyl compounds and amines into more complex secondary and tertiary amines, often in a single, high-yielding step.[2][4] This method circumvents the common issue of over-alkylation often encountered with direct alkylation of amines.[1]

The cyclohexylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] Its three-dimensional structure can provide advantageous physicochemical properties, such as improved solubility and metabolic stability, while offering multiple vectors for interaction with biological targets.[6] trans-4-Isobutoxycyclohexanamine, the subject of this guide, is a valuable building block that combines the conformational rigidity of the cyclohexane ring with a flexible isobutoxy side chain, making it an attractive starting material for generating libraries of novel chemical entities.

This document provides a detailed guide to the practical application of reductive amination using trans-4-isobutoxycyclohexanamine, offering both the theoretical underpinnings and actionable, field-tested protocols.

The Underpinning Science: Mechanism of Reductive Amination

The reductive amination process is a two-part reaction that first involves the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The reaction is typically performed as a one-pot procedure under weakly acidic conditions (pH 4-6).[1][9] This pH range is a crucial compromise: it is acidic enough to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine, but not so acidic as to fully protonate the amine nucleophile, which would render it unreactive.[1]

-

Imine/Iminium Ion Formation: The primary amine (trans-4-isobutoxycyclohexanamine) attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[7] This intermediate then undergoes dehydration to form a Schiff base (imine).[9] In the mildly acidic medium, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[10]

-

Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the iminium ion. The choice of reducing agent is key to the success of a one-pot reductive amination. The reagent must be mild enough to not significantly reduce the starting aldehyde or ketone but potent enough to reduce the iminium intermediate.[1][11]

Caption: General mechanism of reductive amination.

Choosing the Right Tools: A Comparative Analysis of Reducing Agents

The success of a one-pot reductive amination hinges on the selectivity of the reducing agent.[12] The ideal reagent reduces the iminium ion much faster than the starting carbonyl compound.[11] Below is a comparison of commonly used hydride reagents.

| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics & Causality |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Expert's Choice for General Use. A mild and selective reducing agent. The electron-withdrawing acetate groups moderate its reactivity, making it less likely to reduce aldehydes and ketones.[13] It is sensitive to water and not typically used with protic solvents like methanol.[13] |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Classic & pH-Dependent. Stable in mildly acidic conditions.[11] Its selectivity is pH-dependent; at pH 6-8, it preferentially reduces the protonated imine over the carbonyl.[12] Caution is required due to the potential release of toxic hydrogen cyanide upon acidification during workup.[7] |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Economical but Less Selective. Capable of reducing both aldehydes and ketones.[13] To achieve selectivity, the imine must be pre-formed before the addition of NaBH₄.[1][14] This makes it more suitable for a two-step (indirect) procedure. |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Methanol (MeOH), Ethanol (EtOH) | Scalable & Green. An economical and effective method, especially for large-scale reactions.[12] However, it is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[12] |

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of trans-4-isobutoxycyclohexanamine with representative aldehyde and ketone substrates.

Protocol 1: Reductive Amination with an Aldehyde (e.g., Benzaldehyde) using STAB

This protocol details the direct, one-pot synthesis of N-benzyl-trans-4-isobutoxycyclohexanamine.

Caption: Workflow for reductive amination using STAB.

Materials:

-

trans-4-Isobutoxycyclohexanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-isobutoxycyclohexanamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

-

Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system to afford the pure secondary amine product.

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone) using NaBH₃CN

This protocol outlines the direct synthesis of N-cyclopentyl-trans-4-isobutoxycyclohexanamine, a classic Borch reductive amination.[9]

Materials:

-

trans-4-Isobutoxycyclohexanamine

-

Cyclopentanone

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

2M aqueous sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve trans-4-isobutoxycyclohexanamine (1.0 eq) and cyclopentanone (1.1 eq) in methanol (approx. 0.2 M concentration).

-

pH Adjustment: Add acetic acid to adjust the pH of the solution to approximately 6. This can be checked with pH paper. Causality Note: This mildly acidic pH is optimal for iminium ion formation and the selective action of NaBH₃CN.[1]

-

Reductant Addition: Add sodium cyanoborohydride (1.2 eq) in a single portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

-

Workup - Quenching: Carefully add water to the reaction mixture. Adjust the pH to >10 by the slow addition of 2M NaOH solution. Safety Note: Perform this step in a well-ventilated fume hood as acidification of residual cyanoborohydride can produce toxic HCN gas. A basic quench minimizes this risk.

-

Workup - Extraction: Extract the aqueous mixture three times with a suitable organic solvent like EtOAc or DCM.

-

Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the desired tertiary amine.

Troubleshooting and Field-Proven Insights

-

Stalled Reactions: If the reaction stalls, particularly with less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can help activate the carbonyl group towards imine formation.[13]

-

Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting carbonyl. This indicates that the reducing agent is too reactive under the chosen conditions or that imine formation is slow.[1] Using a milder reductant (e.g., switching from NaBH₄ to STAB) or allowing more time for imine formation before adding the reductant can mitigate this.

-

Dialkylation with Primary Amines: In some cases, the secondary amine product can react again with the aldehyde to form a tertiary amine.[12] This is less common with sterically hindered amines like trans-4-isobutoxycyclohexanamine but can be suppressed by using a slight excess of the amine relative to the aldehyde.

-

Purification Challenges: The basic nature of the amine product can cause it to streak on silica gel. Pre-treating the silica gel with triethylamine (e.g., using an eluent containing 1% Et₃N) can improve chromatographic separation.

Conclusion

Reductive amination is a robust and highly adaptable method for the synthesis of complex amines from trans-4-isobutoxycyclohexanamine. The choice of reducing agent and reaction conditions can be tailored to the specific carbonyl partner, allowing for the efficient generation of diverse molecular architectures. The protocols provided herein serve as a validated foundation for researchers to build upon in their synthetic endeavors.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). [Link]

-

Reductive amination - Wikipedia. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination - Chemistry Steps. [Link]

-

A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis. (2018, October 26). [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023, January 22). [Link]

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. [Link]

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry. [Link]

-

pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (2014, May 15). [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). [Link]

-

Examples of drugs and drug candidates containing cyclohexylamines. - ResearchGate. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme. (2016, March 1). [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). [Link]

-

Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. reddit.com [reddit.com]

Application Note: A Modular and Stereoselective Approach to the Synthesis of N-Substituted trans-4-Isobutoxycyclohexylamines

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

The cyclohexylamine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. The trans-1,4-disubstituted pattern is particularly valuable as it minimizes steric hindrance and places substituents in diequatorial positions, often leading to favorable binding and pharmacokinetic properties. This application note provides a comprehensive guide to the synthesis of N-substituted trans-4-isobutoxycyclohexylamines, a class of compounds with significant potential in drug discovery. The isobutoxy group enhances lipophilicity, while the N-substituent provides a versatile handle for modulating potency, selectivity, and physicochemical properties.

This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic routes. We will focus on a modular, two-stage approach: first, the stereoselective synthesis of the key intermediate, trans-4-isobutoxycyclohexylamine, followed by a robust protocol for its N-functionalization. The core of this strategy lies in a carefully controlled reductive amination reaction, a powerful and widely used transformation in amine synthesis.[3][4]

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The overall synthetic plan is dissected into two primary phases: the construction of the core amine and its subsequent elaboration. The key challenges are the installation of the isobutoxy ether linkage and, most critically, the establishment of the desired trans stereochemistry between the amine and the isobutoxy group.

A retrosynthetic analysis reveals a logical path from the target N-substituted amine back to commercially available starting materials. The N-substituent can be installed via reductive amination or alkylation of a primary amine. This primary amine, trans-4-isobutoxycyclohexylamine, is the lynchpin of the synthesis and can itself be formed via reductive amination of the corresponding ketone, 4-isobutoxycyclohexanone. The ketone, in turn, can be prepared from a 4-hydroxycyclohexane precursor.

Caption: Retrosynthetic analysis of N-substituted trans-4-isobutoxycyclohexylamines.

The stereochemical outcome of the amination of 4-isobutoxycyclohexanone is governed by the reaction conditions. The formation of the trans isomer is thermodynamically favored, as it places both bulky substituents in the equatorial position of the cyclohexane chair conformation. By allowing the intermediate imine to equilibrate before reduction, the trans product can be obtained with high diastereoselectivity.[5]

Section 2: Synthesis of the Key Intermediate: trans-4-Isobutoxycyclohexylamine

This section details the two-step process to create the core amine building block.

The precursor ketone is synthesized via a standard Williamson ether synthesis from 4-hydroxycyclohexanone and isobutyl bromide. To prevent self-condensation of the ketone under basic conditions, the hydroxyl group of 4-hydroxycyclohexanone should ideally be protected prior to etherification, for example, as a ketal. The following protocol assumes the use of 1,4-cyclohexanedione monoethylene ketal as the starting material.

Materials:

-

1,4-Cyclohexanedione monoethylene ketal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Isobutyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 3M aqueous solution

Step-by-Step Protocol:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Wash the NaH three times with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Alkylation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, add isobutyl bromide (1.5 equivalents) dropwise. Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketal-protected 4-isobutoxycyclohexanone.

-

Deprotection: Dissolve the crude product in a mixture of THF and 3M HCl (2:1 v/v). Stir at room temperature for 4-6 hours until TLC analysis indicates complete removal of the ketal group.

-

Final Isolation: Neutralize the mixture with saturated aqueous sodium bicarbonate and extract three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude 4-isobutoxycyclohexanone by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

This protocol utilizes a one-pot reductive amination procedure with sodium cyanoborohydride, a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, allowing for the crucial equilibration that favors the trans product.[3][6]

Materials:

-

4-Isobutoxycyclohexanone

-

Ammonium acetate (NH₄OAc)

-

Anhydrous Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 4-isobutoxycyclohexanone (1.0 equivalent) in anhydrous methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate and allow for cis/trans equilibration.

-

Reduction: Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and reacts with acid to release hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Acidification and Workup: Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl. This step protonates the amine and destroys any excess cyanoborohydride. Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

-

Basification and Extraction: Cool the aqueous residue in an ice bath and basify to pH > 12 with 10% NaOH solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers, with the trans isomer predominating.

-

Purification: The diastereomeric mixture can often be separated, and the trans isomer purified, by forming the hydrochloride salt. Dissolve the crude amine in diethyl ether and add a solution of HCl in ether until precipitation is complete. The trans-4-isobutoxycyclohexylamine hydrochloride often crystallizes preferentially. Filter the solid and wash with cold ether to obtain the purified salt. The free base can be regenerated by treatment with a base.

Section 3: N-Substitution of trans-4-Isobutoxycyclohexylamine

With the core amine in hand, the final N-substituent can be installed. Reductive amination is again the method of choice due to its efficiency, broad substrate scope, and mild conditions.

This protocol describes the reaction of the primary amine with an aldehyde or ketone to form a secondary amine, using sodium triacetoxyborohydride (STAB), a very mild and selective reducing agent ideal for this transformation.

Caption: Workflow for N-substitution via reductive amination.

Materials:

-

trans-4-Isobutoxycyclohexylamine (or its HCl salt)

-

Aldehyde or ketone (e.g., benzaldehyde, 1.0 equivalent)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

Triethylamine (TEA, 1.1 equivalents, if starting from HCl salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: To a solution of trans-4-isobutoxycyclohexylamine (1.0 equivalent) in anhydrous DCE, add the desired aldehyde or ketone (1.0 equivalent). If using the amine hydrochloride salt, add triethylamine (1.1 equivalents) to generate the free base in situ.

-

Imine Formation: Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is typically exothermic.

-

Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-substituted amine.

The following table illustrates the versatility of the N-alkylation protocol with various aldehydes.

| Entry | Aldehyde Input | N-Substituent | Typical Yield |

| 1 | Benzaldehyde | Benzyl | 85-95% |

| 2 | 4-Fluorobenzaldehyde | 4-Fluorobenzyl | 88-96% |

| 3 | Pyridine-4-carboxaldehyde | (Pyridin-4-yl)methyl | 80-90% |

| 4 | Isovaleraldehyde | 3-Methylbutyl | 90-98% |

Section 4: Analytical Characterization

Confirmation of the product structure and stereochemistry is essential.

-

¹H NMR: The trans stereochemistry can be confirmed by analyzing the proton at C1 (the carbon bearing the nitrogen). In the trans isomer, this proton is axial and typically appears as a broad multiplet or a triplet of triplets with large axial-axial coupling constants (J ≈ 10-12 Hz). The C4 proton (bearing the isobutoxy group) will show similar coupling.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, confirming the successful addition of the N-substituent.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition via the molecular ion peak (e.g., [M+H]⁺ in ESI-MS).

-

Infrared (IR) Spectroscopy: The disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹, two bands) and the appearance of a single secondary amine N-H stretch (~3300 cm⁻¹) can be observed.

References

- Vertex AI Search, Google. (2024). Applications of dicyclohexylamine in the pharmaceutical industry today.

- Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA).

- Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine.

- Vertex AI Search, Google. (2024). The main use of cyclohexylamine products.

- Wang, C. J., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing.

- Google Patents. (n.d.). US5294719A - Cyclohexylamine compounds useful as a stabilizer for organic materials.

- Glushkov, V. A. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302.

- ResearchGate. (n.d.). Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77.

- ChemicalBook. (n.d.). Cyclohexylamine synthesis.

- Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.

- ResearchGate. (n.d.). Synthesis of cis/trans 4‐substituted cyclohexylamine with different carbonylic compounds using engineered ESITL or CGM.

- Wikipedia. (n.d.). Reductive amination.

- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC.

- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

- Sviatenko, O., et al. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library.

- Gütschow, M., et al. (2004). Influence of C2- and N-alkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed.

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Boc Protection of Amine Hydrochlorides: A Detailed Guide for Synthetic Chemists

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly within pharmaceutical and peptide chemistry.[1][2] Its popularity is due to its ease of introduction, stability across a wide range of reaction conditions, and facile, mild removal.[1][3] This application note provides an in-depth guide to the Boc protection of amine hydrochlorides, using trans-4-isobutoxycyclohexanamine hydrochloride as a model substrate. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss key optimization parameters and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this crucial transformation with efficiency and a high degree of success.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, the selective masking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions during transformations elsewhere in a molecule.[4] The Boc group, introduced via di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), converts a primary or secondary amine into a less reactive carbamate.[3][5] This protected form is stable to many nucleophiles, bases, and even catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc and Cbz.[1][3]

A common challenge in synthesis is starting with an amine salt, such as a hydrochloride, which is often done to improve the stability and handling of the amine. This necessitates a thoughtful approach to the Boc protection reaction, as the amine must first be liberated from its salt form to act as a nucleophile. This guide will directly address this scenario.

The Mechanism of Boc Protection

The reaction of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the free amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This initial attack forms a transient tetrahedral intermediate.[5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[6]

When starting with an amine hydrochloride, an external base is required to neutralize the ammonium salt and generate the free amine in situ. The choice and stoichiometry of the base are critical for reaction efficiency.

Caption: Mechanism of Boc protection of an amine hydrochloride.

Experimental Protocol

This protocol details the Boc protection of trans-4-isobutoxycyclohexanamine hydrochloride.

Materials and Reagents

| Reagent | Grade | Supplier |

| trans-4-isobutoxycyclohexanamine hydrochloride | ≥98% | Commercial Source |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial Source |

| Triethylamine (Et₃N) | ≥99%, distilled | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | In-house prep. |

| Brine (saturated aqueous NaCl) | Reagent Grade | In-house prep. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |

| Silica gel | 60 Å, 230-400 mesh | Commercial Source |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-4-isobutoxycyclohexanamine hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M. Stir the resulting suspension at room temperature.

-

Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the suspension. The addition of a slight excess of base ensures complete neutralization of the hydrochloride salt and facilitates the reaction.[7] Stir the mixture for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the stirred solution. A slight excess of Boc anhydride ensures complete consumption of the amine. Effervescence (release of CO₂) may be observed.[6]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-4 hours).[1]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-